molecular formula C21H26N2O4 B3864602 N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide

Cat. No.: B3864602
M. Wt: 370.4 g/mol
InChI Key: DTBYWZOMKVUBGV-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve the appropriate aldehyde or ketone in ethanol.
  • Add the hydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Recrystallize the product from an appropriate solvent to obtain pure N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects. The pathways involved include inhibition of reactive oxygen species (ROS) and modulation of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of ethoxy and propoxy groups can enhance its solubility and interaction with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-13-27-18-12-11-16(14-19(18)26-5-2)15-22-23-21(24)20(25-3)17-9-7-6-8-10-17/h6-12,14-15,20H,4-5,13H2,1-3H3,(H,23,24)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBYWZOMKVUBGV-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.